5,5-Dimethyl-2(5H)-furanone

Seed germination ecology Smoke-derived butenolides Karrikinolide antagonism

5,5-Dimethyl-2(5H)-furanone (CAS 20019-64-1), also known as 4,4-dimethylbut-2-en-4-olide, is a six-carbon α,β-unsaturated γ-lactone belonging to the butenolide class. It features a geminal dimethyl substitution at the C5 position of the furanone ring, which imparts distinct steric and electronic properties that differentiate it from mono-substituted, unsubstituted, or saturated lactone analogs.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 20019-64-1
Cat. No. B3049258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2(5H)-furanone
CAS20019-64-1
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)O1)C
InChIInChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3
InChIKeyYNKQMZRTPPVLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2(5H)-furanone (CAS 20019-64-1): A gem-Dimethyl Butenolide for Synthetic, Analytical, and Biological Applications


5,5-Dimethyl-2(5H)-furanone (CAS 20019-64-1), also known as 4,4-dimethylbut-2-en-4-olide, is a six-carbon α,β-unsaturated γ-lactone belonging to the butenolide class [1]. It features a geminal dimethyl substitution at the C5 position of the furanone ring, which imparts distinct steric and electronic properties that differentiate it from mono-substituted, unsubstituted, or saturated lactone analogs [2]. The compound has been detected as a volatile constituent in hop extract, lavender, sagebrush, narcissus, and salmon oils, and has been identified in plant-derived smoke with germination-modulating activity [3]. Its physicochemical profile—including estimated water solubility of ~53,750 mg/L, logP of 0.25–0.88, boiling point of 202–203 °C, density of ~1.022–1.038 g/cm³, and refractive index of ~1.447—positions it as a moderately polar, relatively low-boiling lactone suitable for GC-MS-based analytical workflows and as a synthetic building block [4].

Why Generic Substitution of 5,5-Dimethyl-2(5H)-furanone with Other Butenolides or Lactones Is Not Scientifically Equivalent


The gem-dimethyl substitution at C5 of 5,5-dimethyl-2(5H)-furanone is not a trivial structural variation; it fundamentally alters the compound's chromatographic retention, reactivity as a dienophile, and biological activity profile relative to closely related butenolides and saturated lactones [1]. In plant-derived smoke germination assays, the 5,5-dimethyl analog displays approximately 100-fold greater germination-inhibitory potency than the 5-ethyl-substituted congener, demonstrating that even minor alterations at the C5 position produce large-magnitude changes in biological effect [2]. Furthermore, the 3-carbethoxy derivative of this scaffold exhibits dienophilicity that contrasts sharply with the generally low reactivity of α,β-unsaturated lactones in Diels-Alder cycloadditions, making the parent compound a privileged starting point for cycloaddition-based synthetic strategies [3]. These non-linear structure-activity and structure-reactivity relationships mean that substituting 5,5-dimethyl-2(5H)-furanone with γ-butyrolactone, 2(5H)-furanone, 4,5-dimethyl-2(5H)-furanone, or 5-ethylfuran-2(5H)-one cannot reproduce the target compound's performance in analytical, synthetic, or biological contexts without independent re-validation—a risk that procurement decisions must account for.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2(5H)-furanone Against Closest Analogs


Germination Inhibitory Potency: ~100-Fold Superiority Over 5-Ethylfuran-2(5H)-one in Lettuce Seed Assays

In a direct head-to-head germination inhibition assay using light-sensitive 'Grand Rapids' lettuce seeds (Lactuca sativa) treated with the germination promoter karrikinolide (KAR1), 5,5-dimethylfuran-2(5H)-one exhibited comparable antagonistic potency to (5RS)-3,4,5-trimethylfuran-2(5H)-one, while (5RS)-5-ethylfuran-2(5H)-one was approximately 100 times less active [1][2]. This demonstrates that the gem-dimethyl substitution pattern at C5 is critical for potent germination-inhibitory activity, and that the mono-ethyl analog—despite being structurally the closest congener—cannot serve as a functional substitute in smoke ecology or seed biology research contexts.

Seed germination ecology Smoke-derived butenolides Karrikinolide antagonism

Dienophilic Reactivity: 3-Carbethoxy-5,5-dimethyl-2(5H)-furanone as a Reactive Dienophile Contrasting with Low Reactivity of Typical α,β-Unsaturated Lactones

The 3-carbethoxy derivative of 5,5-dimethyl-2(5H)-furanone was shown by Liu et al. (1982) to be a reactive dienophile that undergoes regio- and stereoselective Diels-Alder reactions with a variety of dienes at room temperature under stannic chloride catalysis [1]. This stands in marked contrast to the low dienophilicity generally observed for α,β-unsaturated lactones, which typically require forcing conditions or fail to participate in cycloadditions altogether [1]. The gem-dimethyl substitution at C5 is understood to contribute to this enhanced reactivity by stabilizing the lactone ring conformation and modulating the electronic character of the α,β-unsaturated system. This property enabled a concise two-step synthesis of the monoterpenoid lactone (−)-o-mentha-1,3-dien-18-olide, demonstrating the scaffold's utility as a privileged synthetic intermediate that is not replicable with unsubstituted or mono-substituted butenolide analogs [1].

Diels-Alder cycloaddition Lactone dienophile Terpenoid synthesis

Gas Chromatographic Retention Index: Differentiation from γ-Butyrolactone and 5-Isopropyl-2(5H)-furanone for Analytical Identification

On a DB-5 type capillary column, 5,5-dimethyl-2(5H)-furanone exhibits a Kovats retention index (RI) of 908–951 (reported values: 908 per Pang et al. 2007; 951 per Adams 1995) [1][2]. This RI range provides clear chromatographic resolution from structurally related lactones: γ-butyrolactone (saturated analog) has an RI of approximately 870 on DB-5 [3], while 5-isopropyl-2(5H)-furanone (branched alkyl analog) elutes substantially later with an RI of approximately 1311 [4]. The approximately 40–80 unit difference from γ-butyrolactone and the approximately 360–400 unit difference from the 5-isopropyl analog enable unambiguous identification of 5,5-dimethyl-2(5H)-furanone in complex volatile mixtures such as tobacco smoke, essential oils, and food aromas using standard GC-MS libraries and retention index filtering.

GC-MS identification Kovats retention index Volatile butenolide analysis

Physicochemical Property Differentiation: Water Solubility and Partitioning vs. γ-Butyrolactone for Formulation and Extraction Decisions

5,5-Dimethyl-2(5H)-furanone exhibits an estimated water solubility of approximately 53,750 mg/L at 25 °C and a logP (o/w) of 0.25–0.88 [1]. In contrast, γ-butyrolactone (GBL), the saturated four-carbon lactone analog, is fully miscible with water and has a density of approximately 1.128–1.144 g/mL [2]. The target compound's finite water solubility and moderate lipophilicity confer practical advantages in liquid-liquid extraction workflows: it partitions predictably into organic solvents such as diethyl ether or ethyl acetate from aqueous matrices, whereas GBL's complete water miscibility complicates organic-phase recovery. Additionally, the boiling point of 5,5-dimethyl-2(5H)-furanone (202–203 °C at 760 mmHg) is nearly identical to that of GBL (204 °C), but its lower density (~1.022–1.038 vs. ~1.128 g/mL for GBL) provides an orthogonal physical property for identity confirmation [3].

Solubility partitioning logP Formulation development

5,5-Dimethyl Butenolide as a Privileged Lead Scaffold for Antifungal Oxime Ether Derivatives

A 2023 study in the Chinese Journal of Pesticide Science employed 5,5-dimethyl butenolide (identified as 5,5-二甲基丁烯内酯) as the lead scaffold for designing a series of novel butenolide oxime ether derivatives with antifungal activity [1]. At a concentration of 50 mg/L, the most active derivatives achieved inhibition rates of 71.2% against Rhizoctonia solani (compound D13), 69.0% against Sclerotinia sclerotiorum (compound D8), and 71.7–72.3% against Botrytis cinerea (compounds D11 and D24) [1]. The study further established that incorporation of a 4-pyridine heterocycle at the 4-position of the butenolide ring significantly enhanced antifungal activity compared to substituted benzene analogs—a structure-activity relationship that is specific to the 5,5-dimethyl butenolide scaffold and would not translate to monomethyl, unsubstituted, or saturated lactone starting materials [1]. While this evidence does not compare the unmodified parent compound directly against other lactones for intrinsic antifungal activity, it establishes that the 5,5-dimethyl butenolide core serves as a productive template for developing fungicidal candidates in agrochemical discovery programs.

Antifungal agrochemicals Butenolide oxime ethers Structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for 5,5-Dimethyl-2(5H)-furanone


Seed Germination Ecology and Smoke-Derived Butenolide Research

For laboratories investigating the role of smoke-derived compounds in post-fire seed germination ecology, 5,5-dimethyl-2(5H)-furanone is the compound of choice as a KAR1 antagonist. Direct comparative evidence demonstrates that the 5-ethyl congener is approximately 100-fold less potent in the lettuce seed germination assay [1]. Procurement of the correct 5,5-dimethyl analog—rather than the structurally similar 5-ethylfuran-2(5H)-one—is essential for reproducing published inhibitory effects and for dose-response studies where potency differences of two orders of magnitude would fundamentally alter experimental design and interpretation.

Diels-Alder Cycloaddition-Based Synthesis of Terpenoid and Heterocyclic Natural Products

Synthetic chemistry groups pursuing Diels-Alder strategies for constructing terpenoid lactones or complex heterocycles should select 3-carbethoxy-5,5-dimethyl-2(5H)-furanone as their dienophile component. The published demonstration of room-temperature, regio- and stereoselective cycloaddition under Lewis acid catalysis—in direct contrast to the generally poor dienophilicity of α,β-unsaturated lactones—establishes this scaffold as uniquely suited for mild-condition cycloaddition workflows [2]. Substituting a generic unsaturated lactone would likely result in reaction failure or require forcing conditions incompatible with sensitive substrates.

GC-MS Identification of Volatile Butenolides in Food, Essential Oil, and Tobacco Matrices

Analytical laboratories performing volatile compound profiling in food aroma, essential oil, or tobacco smoke matrices can use the distinct Kovats retention index of 5,5-dimethyl-2(5H)-furanone (RI 908–951 on DB-5) to differentiate it from γ-butyrolactone (RI ≈ 870) and 5-isopropyl-2(5H)-furanone (RI ≈ 1311) [3][4][5]. This retention index window, combined with mass spectral matching against NIST libraries, provides a robust two-dimensional identification criterion that reduces false-positive annotations in complex chromatograms. Procurement of an authentic 5,5-dimethyl-2(5H)-furanone reference standard is necessary for retention index calibration and for confirming compound identity in samples where co-elution with related lactones is possible.

Antifungal Agrochemical Lead Discovery Using the 5,5-Dimethyl Butenolide Scaffold

Agrochemical R&D programs targeting Rhizoctonia solani, Sclerotinia sclerotiorum, or Botrytis cinerea can use 5,5-dimethyl butenolide as a validated starting scaffold for derivatization into antifungal oxime ethers. Published SAR data show that derivatives built on this core achieve 69–72% inhibition of these phytopathogens at 50 mg/L, with pyridine-containing derivatives outperforming benzene-substituted analogs [6]. The scaffold's gem-dimethyl substitution is integral to the reported activity profile, and switching to a monomethyl or unsubstituted butenolide starting material would require de novo SAR exploration with no guarantee of comparable activity.

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